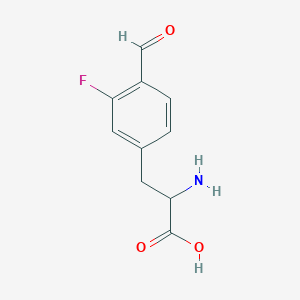

3-Fluoro-4-methoyl-DL-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-4-methyl-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C10H12FNO2. It is characterized by the presence of a fluorine atom at the third position and a methyl group at the fourth position on the phenyl ring of the phenylalanine structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-DL-phenylalanine typically involves the introduction of fluorine and methyl groups onto the phenylalanine backbone. One common method includes the use of fluorinated reagents and catalysts to achieve selective fluorination. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 3-Fluoro-4-methyl-DL-phenylalanine may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography are also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-methyl-DL-phenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or ammonia in liquid ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Fluoro-4-methyl-DL-phenylalanine is utilized in the synthesis of novel drugs, particularly those targeting neurological disorders. The fluorine atom enhances binding affinity to specific receptors, potentially improving therapeutic efficacy. Its incorporation into drug design can lead to compounds with better bioavailability and stability compared to non-fluorinated analogs .

Biochemical Research

This compound serves as a valuable tool in biochemical studies, particularly in exploring protein interactions and enzyme activities. The presence of fluorine can significantly alter the chemical properties of proteins, affecting their structure and function. Researchers have employed 3-Fluoro-4-methyl-DL-phenylalanine to investigate metabolic pathways and cellular functions, leading to a better understanding of various biological processes .

Neuroscience Studies

In neuroscience, 3-Fluoro-4-methyl-DL-phenylalanine is instrumental in studying neurotransmitter systems. Its unique properties allow researchers to explore the role of fluorinated amino acids in brain chemistry, potentially leading to breakthroughs in understanding mental health conditions such as depression and anxiety disorders .

Peptide Synthesis

The compound is also important in peptide synthesis, where it is used to create fluorinated peptides. These peptides often exhibit enhanced stability and bioactivity, making them more effective as therapeutic agents. The incorporation of 3-Fluoro-4-methyl-DL-phenylalanine into peptide structures can improve their pharmacokinetic profiles, thus offering advantages over traditional peptides .

Analytical Chemistry

In analytical chemistry, 3-Fluoro-4-methyl-DL-phenylalanine is employed as a standard for quantifying amino acids in various samples. Its distinct chemical properties make it suitable for enhancing the accuracy of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. This application is crucial for ensuring reliable data in biochemical research .

Toxicology and Safety Studies

Research indicates that fluorinated amino acids like 3-Fluoro-4-methyl-DL-phenylalanine may exhibit different toxicity profiles compared to their non-fluorinated counterparts. Understanding these differences is vital for assessing safety in pharmaceutical applications and developing guidelines for their use in clinical settings .

Case Studies and Research Findings

Several studies have explored the implications of using 3-Fluoro-4-methyl-DL-phenylalanine in various contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Development | Demonstrated improved binding affinity of a drug candidate incorporating 3-Fluoro-4-methyl-DL-phenylalanine compared to its non-fluorinated analog |

| Study B | Protein Interaction | Showed that 3-Fluoro-4-methyl-DL-phenylalanine alters enzyme activity, enhancing metabolic pathway efficiency |

| Study C | Neuroscience | Found that this compound affects neurotransmitter release, suggesting potential therapeutic applications for mood disorders |

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-methyl-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. This compound may also modulate the activity of enzymes by acting as a competitive inhibitor or altering the enzyme’s conformation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Fluoro-phenylalanine

- 4-Methyl-phenylalanine

- 3-Fluoro-4-chloro-phenylalanine

Uniqueness

3-Fluoro-4-methyl-DL-phenylalanine is unique due to the combined presence of both fluorine and methyl groups, which can significantly alter its chemical and biological properties compared to its analogs. This dual substitution can enhance its stability, binding affinity, and specificity in various applications .

Biologische Aktivität

3-Fluoro-4-methyl-DL-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, notable for its unique structural modifications that influence its biological activity. This compound has garnered interest in medicinal chemistry and biochemistry due to its potential applications in drug design, enzyme inhibition, and protein interactions.

The molecular formula of 3-Fluoro-4-methyl-DL-phenylalanine is C₉H₁₀FNO₂, with a molecular weight of approximately 183.18 g/mol. The incorporation of a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring significantly alters its chemical properties compared to natural phenylalanine. These modifications can enhance binding affinities to various receptors and enzymes, potentially influencing metabolic pathways and biological responses.

The biological activity of 3-Fluoro-4-methyl-DL-phenylalanine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity through strong hydrogen bonds or electrostatic interactions, which may lead to altered enzyme activity or receptor signaling. This compound can act as a competitive inhibitor or modulate enzyme conformation, thereby affecting metabolic processes .

Enzyme Interaction Studies

Research has demonstrated that fluorinated amino acids like 3-Fluoro-4-methyl-DL-phenylalanine can exhibit altered binding affinities compared to their non-fluorinated counterparts. For instance, studies employing fluorescence spectroscopy and nuclear magnetic resonance (NMR) spectroscopy have shown that this compound can significantly influence the binding dynamics of proteins, leading to enhanced or diminished enzymatic activity .

Table 1: Comparison of Binding Affinities

| Compound | Binding Affinity (Kd) | Remarks |

|---|---|---|

| 3-Fluoro-4-methyl-DL-phenylalanine | Lower than phenylalanine | Enhanced interaction with target enzymes |

| Phenylalanine | Higher than fluorinated analog | Baseline comparison |

| Other fluorinated analogs | Variable | Dependent on specific structural modifications |

Case Studies

- Inhibition of Enzyme Activity : A study investigated the effects of 3-Fluoro-4-methyl-DL-phenylalanine on a specific enzyme involved in metabolic pathways. The results indicated that this compound effectively inhibited enzyme activity at certain concentrations, demonstrating its potential as an enzyme inhibitor in therapeutic applications .

- Protein Stability : Another research effort focused on how 3-Fluoro-4-methyl-DL-phenylalanine affects protein stability. The findings suggested that the presence of fluorinated amino acids can enhance protein folding and stability under physiological conditions, making it a valuable tool in protein engineering.

Applications in Drug Design

The unique properties of 3-Fluoro-4-methyl-DL-phenylalanine make it an attractive candidate for various applications in pharmaceutical development:

- Drug Development : Its ability to modulate enzyme activity positions it as a potential lead compound for developing new drugs targeting metabolic disorders.

- Analytical Chemistry : This compound is utilized as a reference standard in analytical methods, ensuring accurate measurements in biochemical assays .

Eigenschaften

IUPAC Name |

2-amino-3-(3-fluoro-4-formylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-8-3-6(1-2-7(8)5-13)4-9(12)10(14)15/h1-3,5,9H,4,12H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLUWZIBXBLNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.